molecular formula C14H18N2O2 B068345 tert-Butyl 4-cyanophenethylcarbamate CAS No. 172348-86-6

tert-Butyl 4-cyanophenethylcarbamate

Cat. No. B068345
CAS RN: 172348-86-6
M. Wt: 246.3 g/mol
InChI Key: KAOXDKZFTYWETQ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-cyanophenethylcarbamate” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aromatic) .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, ketoreductases have been used for chiral selective reduction in similar compounds . The process involves screening for suitable ketoreductases, identifying optimal parameters for the reaction, and performing the reaction at different temperatures, enzyme loadings, and substrate loadings .


Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aromatic) .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound can be used as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of di-tert-butylphenol derivatives which are potent dual COX-2/5-LO inhibitors . These inhibitors are key enzymes in the biosynthesis of eicosanoids, which are signaling molecules that regulate various physiological processes in the body.

Development of Anti-Cancer Drugs

The compound has potential applications in the development of anti-cancer drugs. The di-tert-butylphenol derivatives synthesized using this compound have shown high 5-LO inhibitory activities in vitro . This suggests that they could be used in the development of drugs targeting inflammatory mediators and related signaling pathways, which may offer a rational strategy for the treatment of cancer .

Synthesis of Natural Products

The compound can also be used as a precursor in the synthesis of natural products. For example, it has been used in the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Organic Synthesis

“2-(4-Cyano-phenyl)-N-Boc-ethylamine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals.

Agrochemicals and Dye Stuff

The compound is also used in the synthesis of agrochemicals and dye stuff . These substances have wide-ranging applications in agriculture and the textile industry.

Safety And Hazards

Safety data sheets for related compounds suggest that they may pose hazards such as skin irritation and flammability . It’s important to handle these compounds with appropriate safety measures.

Future Directions

Carbamates, including “tert-Butyl 4-cyanophenethylcarbamate”, have received much attention due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

properties

IUPAC Name

tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOXDKZFTYWETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620745
Record name tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-cyanophenethylcarbamate

CAS RN

172348-86-6
Record name tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 113 (530 mg, 1.8 mmol) was dissolved in dry DMF (17 mL) under N2. Zn(CN)2 (416 mg, 3.6 mmol) and Pd(PPh3)4 (200 mg, 0.18 mmol) was added. The reaction mixture was stirred and heated at 150° C. in a microwave instrument (CEM Discover®) for 20 min and the reaction mixture was then concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with EtOAc/hexanes (20˜80%) to yield 114 (540 mg, 31%) as a white solid. MS (APCI, negative): m/z 245 [M−H]+.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
416 mg
Type
catalyst
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Yield
31%

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